molecular formula C16H18ClN3O3S B050178 Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 330785-81-4

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B050178
Key on ui cas rn: 330785-81-4
M. Wt: 367.9 g/mol
InChI Key: WLOQDGSMJNYRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273868B2

Procedure details

(1)-b) To a stirred suspension of 2-methylthio-4-chloro-5-ethoxycarbonylpyrimidine (145.0 g, 0.62 mol) and (3-chloro-4-methoxyphenyl)methylamine (129.0 g, 0.62 mol) in dimethylformamide (435 ml) is added triethylamine (131.8 g, 1.30 mol) below 20° C. The mixture is stirred at the same temperature for about an hour. After the completion of the reaction, ethyl acetate (1450 ml) and water (870 ml) are added to the reaction mixture and stirred. The organic layer is separated and washed with water (870 ml) and a solution of sodium chloride (72.5 g) in water (290 ml), and dried over anhydrous magnesium sulfate (29.0 g). After removal of the drying agent by filtration and washed with ethyl acetate (145 ml), the filtrate and washings are combined and concentrated under reduced pressure. The resultant solid is suspended in 2-propanol (145 ml) and the mixture is concentrated under reduced pressure. The resultant solid is dissolved in hot 2-propanol (1450 ml) and the solution is seeded with 2-methylthio-5-ethoxycarbonyl-4-(3-chloro-4-methoxybenzylamino)pyrimidine crystals at 55° C. The mixture is cooled down to 45-50° C. and continuously stirred at the same temperature for more than an hour. Then the mixture is cooled down below 10° C. and continuously stirred for more than 30 minutes. The precipated crystals are collected by filtration, washed with 2-propanol (145 ml) and dried at 50° C. for about 16 hours to produce 2-methylthio-5-ethoxycarbonyl-4-(3-chloro-4-methoxybenzylamino)pyrimidine (209.2 g, 91%). mp. 86-88° C.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
131.8 g
Type
reactant
Reaction Step Two
Quantity
1450 mL
Type
reactant
Reaction Step Three
Name
Quantity
870 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1.[Cl:15][C:16]1[CH:17]=[C:18]([CH2:24][NH2:25])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23].C(N(CC)CC)C.C(OCC)(=O)C>CN(C)C=O.O>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:25][CH2:24][C:18]2[CH:19]=[CH:20][C:21]([O:22][CH3:23])=[C:16]([Cl:15])[CH:17]=2)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
CSC1=NC=C(C(=N1)Cl)C(=O)OCC
Name
Quantity
129 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)CN
Name
Quantity
435 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
131.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1450 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
870 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (870 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a solution of sodium chloride (72.5 g) in water (290 ml), and dried over anhydrous magnesium sulfate (29.0 g)
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (145 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant solid is dissolved in hot 2-propanol (1450 ml)
CUSTOM
Type
CUSTOM
Details
is seeded with 2-methylthio-5-ethoxycarbonyl-4-(3-chloro-4-methoxybenzylamino)pyrimidine crystals at 55° C
STIRRING
Type
STIRRING
Details
continuously stirred at the same temperature for more than an hour
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled down below 10° C.
STIRRING
Type
STIRRING
Details
continuously stirred for more than 30 minutes
FILTRATION
Type
FILTRATION
Details
The precipated crystals are collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol (145 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for about 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 209.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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